molecular formula C15H25Cl2N3O2 B10860187 Filora CAS No. 2375909-85-4

Filora

Cat. No.: B10860187
CAS No.: 2375909-85-4
M. Wt: 350.3 g/mol
InChI Key: DVQGFCMKIGJTMJ-UHFFFAOYSA-N
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Description

Simufilam Hydrochloride is an experimental medication primarily being developed for the treatment of Alzheimer’s disease. It is a small molecule drug that targets and stabilizes an altered form of the protein filamin A, which is implicated in the pathology of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Simufilam Hydrochloride involves multiple steps, starting from commercially available precursors. The key steps include the formation of the triazaspiro structure and subsequent functionalization to introduce the benzyl and methyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of Simufilam Hydrochloride would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring purity and consistency of the product, and implementing quality control measures. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Simufilam Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups onto the molecule .

Scientific Research Applications

Simufilam Hydrochloride has several scientific research applications:

Mechanism of Action

Simufilam Hydrochloride exerts its effects by binding to an altered form of filamin A, a scaffolding protein involved in maintaining cell structure and signaling. This binding stabilizes the protein and prevents its interaction with other cellular components that contribute to the pathology of Alzheimer’s disease. The compound also disrupts the toxic signaling pathways mediated by soluble amyloid beta, reducing inflammation and neurodegeneration .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Simufilam Hydrochloride is unique in its mechanism of action, targeting the altered form of filamin A and stabilizing its structure. This approach differs from other Alzheimer’s medications that primarily focus on neurotransmitter modulation. The compound’s ability to disrupt toxic signaling pathways and reduce inflammation sets it apart from other treatments .

Properties

CAS No.

2375909-85-4

Molecular Formula

C15H25Cl2N3O2

Molecular Weight

350.3 g/mol

IUPAC Name

4-benzyl-8-methyl-1,4,8-triazaspiro[4.5]decan-3-one;hydrate;dihydrochloride

InChI

InChI=1S/C15H21N3O.2ClH.H2O/c1-17-9-7-15(8-10-17)16-11-14(19)18(15)12-13-5-3-2-4-6-13;;;/h2-6,16H,7-12H2,1H3;2*1H;1H2

InChI Key

DVQGFCMKIGJTMJ-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2(CC1)NCC(=O)N2CC3=CC=CC=C3.O.Cl.Cl

Origin of Product

United States

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